

A Comparative Guide to Inter-Laboratory Analysis of Trifloxystrobin

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Compound of Interest

Compound Name: Trifloxystrobin-d3

Cat. No.: B15140529

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This guide provides a comparative overview of analytical methodologies for the quantification of Trifloxystrobin, a widely used strobilurin fungicide. The information is intended for researchers, scientists, and professionals in drug development and food safety, offering insights into the performance of various analytical techniques across different matrices. The data presented is compiled from a range of independent studies, providing a broad perspective on method performance.

Quantitative Data Summary

The following table summarizes the performance of different analytical methods for Trifloxystrobin analysis as reported in various studies. This allows for a comparison of key performance indicators such as the Limit of Quantification (LOQ), recovery rates, and precision (expressed as Relative Standard Deviation, RSD).

Analytical Method	Matrix	Limit of Quantification (LOQ)	Recovery (%)	RSD (%)	Reference
LC-MS/MS	Milk, Eggs, Pork	1 ng/g	76-100	2-13	[1]
GC and GC-MS	Gherkin	0.05 mg/kg	-	-	[2]
HPLC-MS/MS	Plant-derived food and feed	0.01 mg/kg	-	-	[3]
HPLC-MS/MS	Animal matrices	0.01 mg/kg	-	-	[3]
HPLC-MS/MS	Soil	0.005 mg/kg	-	-	[3]
GC-ECD	Air	2 µg/m ³	-	-	[3]
GC-ECD or HPLC-MS/MS	Body fluids	0.01 mg/kg and 50 µg/L	-	-	[3]
HPLC-MS/MS	Various plant materials	0.02 mg/kg	68-103	1.1-9.3	[4]
HPLC-MS/MS	Various plant materials	0.01 mg/kg	70-110	<20	[4]
HPLC-MS/MS	Cucumbers, green peppers, melons, tomatoes	0.01 mg/kg	99-100	2.7-6.2	[4]
UHPLC-MS/MS	Rice (straw, bran, brown rice), Soil	≤0.74 µg/kg	74.2-107.4	<7.8	[5]
UHPLC-MS/MS	Fruits and Vegetables	0.5-7 µg/kg	71.7-116.4	1.4-20	[6]

RP-HPLC/DAD	Plant-protection products	0.015 mg/ml	94.61-107.35	0.94-1.35	[7]
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Experimental Protocols

A widely adopted and effective method for the extraction and purification of Trifloxystrobin from various sample matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, often followed by analysis with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

A. QuEChERS Sample Preparation for Trifloxystrobin Analysis

This protocol outlines a typical QuEChERS procedure for the extraction and cleanup of Trifloxystrobin residues from a solid matrix (e.g., fruits, vegetables, soil).

1. Sample Homogenization:

- A representative portion of the sample (e.g., 10-15 g) is weighed and homogenized to ensure a uniform consistency. For solid samples, this may involve grinding or blending.

2. Extraction:

- The homogenized sample is placed in a 50 mL centrifuge tube.
- 10 mL of acetonitrile (with or without 1% acetic acid) is added to the tube.
- The tube is sealed and shaken vigorously for 1 minute to ensure thorough mixing and extraction of the analyte from the matrix.

3. Salting-Out Liquid-Liquid Partitioning:

- A salt mixture, typically containing anhydrous magnesium sulfate (MgSO_4) and sodium acetate (NaOAc) or sodium chloride (NaCl), is added to the tube.
- The tube is immediately shaken for 1 minute to induce phase separation and prevent the formation of salt clumps.

- The tube is then centrifuged at a specified speed (e.g., 4000 rpm) for 5 minutes. This separates the sample into an upper acetonitrile layer (containing Trifloxystrobin) and a lower aqueous/solid layer.

4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

- An aliquot of the supernatant (acetonitrile extract) is transferred to a 2 mL or 15 mL d-SPE tube.
- The d-SPE tube contains a sorbent mixture, commonly Primary Secondary Amine (PSA) to remove organic acids and anhydrous MgSO_4 to remove excess water. For matrices with high fat content, C18 sorbent may be included. For pigmented samples, Graphitized Carbon Black (GCB) may be used.
- The tube is vortexed for 30 seconds to 1 minute to facilitate the cleanup process.
- The tube is then centrifuged (e.g., at 10,000 rpm) for 5 minutes.

5. Final Extract Preparation:

- The supernatant from the d-SPE tube is carefully transferred to a clean vial.
- The extract may be filtered through a 0.22 μm filter before analysis.
- The sample is now ready for injection into the analytical instrument (e.g., LC-MS/MS).

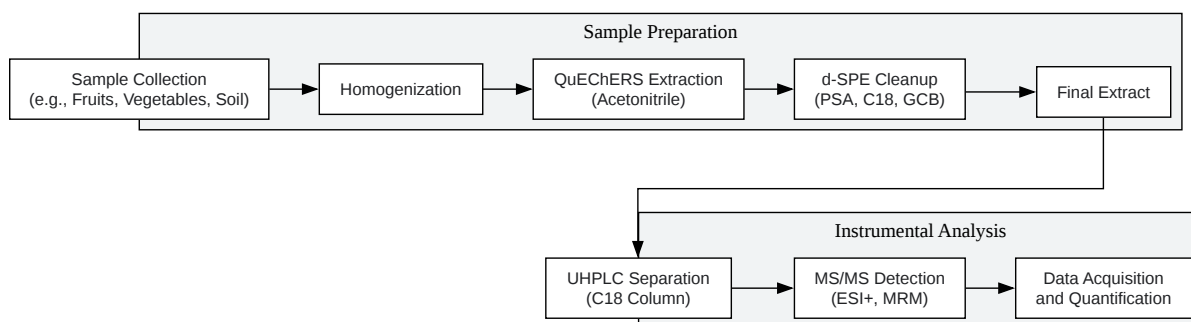
B. Instrumental Analysis: UHPLC-MS/MS

- **Chromatographic Separation:** The final extract is injected into an Ultra-High-Performance Liquid Chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water (often with a modifier like formic acid or ammonium formate) and an organic solvent such as methanol or acetonitrile.
- **Mass Spectrometric Detection:** The eluent from the UHPLC is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source, usually operated in positive ion mode. Quantification is performed using Multiple Reaction

Monitoring (MRM) of specific precursor-to-product ion transitions for Trifloxystrobin and its metabolites, if required.

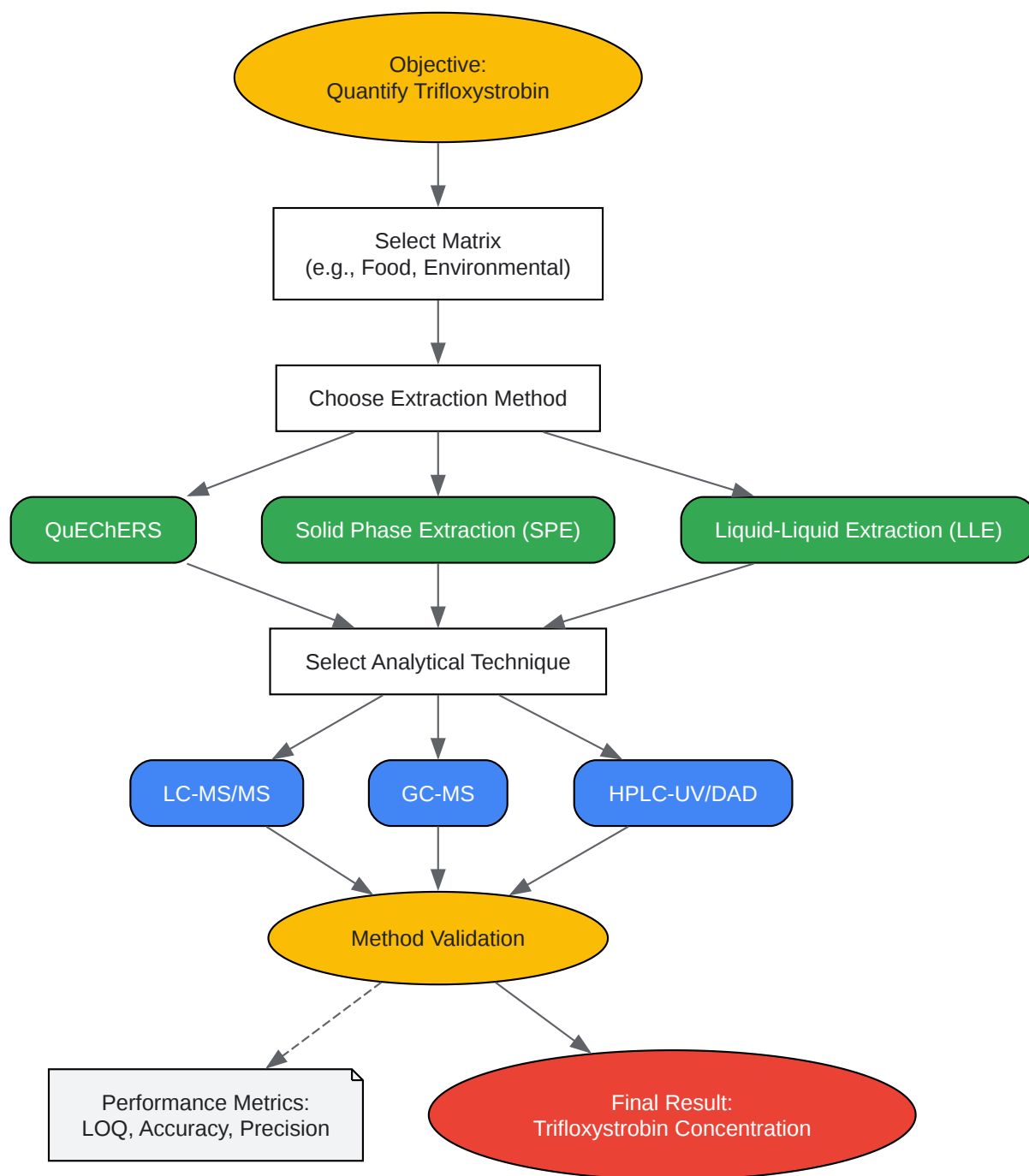
Visualizations

The following diagrams illustrate the experimental workflow for Trifloxystrobin analysis and the logical relationship of key analytical steps.



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Caption: Experimental workflow for Trifloxystrobin residue analysis.



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Caption: Logical flow for selecting a Trifloxystrobin analysis method.

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